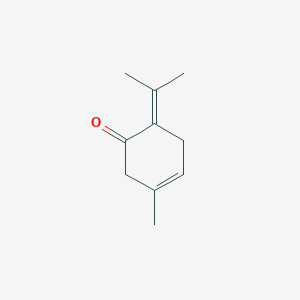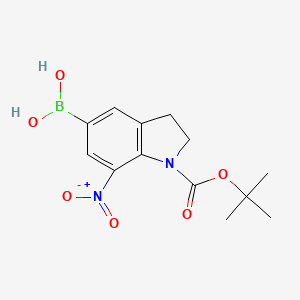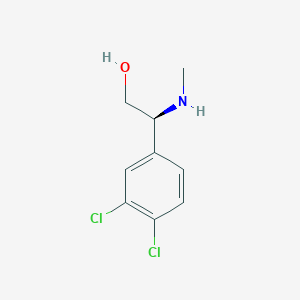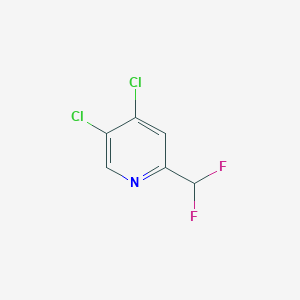
(Z)-1-tert-Butyl 3-methyl 2-(bromo(p-tolyl)methylene)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-tert-Butyl 3-methyl 2-(bromo(p-tolyl)methylene)malonate is an organic compound with a complex structure that includes a tert-butyl group, a methyl group, and a bromo(p-tolyl)methylene group attached to a malonate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-tert-Butyl 3-methyl 2-(bromo(p-tolyl)methylene)malonate typically involves the reaction of tert-butyl 3-methyl malonate with a bromo(p-tolyl)methylene reagent under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the malonate, facilitating the nucleophilic attack on the bromo(p-tolyl)methylene reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-tert-Butyl 3-methyl 2-(bromo(p-tolyl)methylene)malonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carbonyl-containing compound.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-tert-Butyl 3-methyl 2-(bromo(p-tolyl)methylene)malonate is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the development of new pharmaceuticals, agrochemicals, and materials.
Biology and Medicine
The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. It can be used in the synthesis of potential therapeutic agents targeting various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-1-tert-Butyl 3-methyl 2-(bromo(p-tolyl)methylene)malonate involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The malonate backbone can stabilize carbanions, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromopropoxy)-tert-butyldimethylsilane
- 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
(Z)-1-tert-Butyl 3-methyl 2-(bromo(p-tolyl)methylene)malonate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides stability and reactivity, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C16H19BrO4 |
|---|---|
Molecular Weight |
355.22 g/mol |
IUPAC Name |
3-O-tert-butyl 1-O-methyl (2Z)-2-[bromo-(4-methylphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C16H19BrO4/c1-10-6-8-11(9-7-10)13(17)12(14(18)20-5)15(19)21-16(2,3)4/h6-9H,1-5H3/b13-12- |
InChI Key |
KOYRPTDRIUXIQT-SEYXRHQNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C(\C(=O)OC)/C(=O)OC(C)(C)C)/Br |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C(C(=O)OC)C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




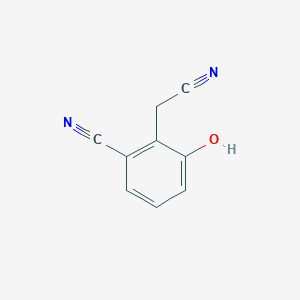
![N-({5-[4-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)butyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B12968926.png)
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid](/img/structure/B12968931.png)
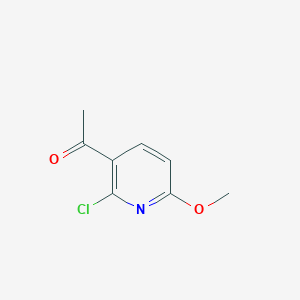
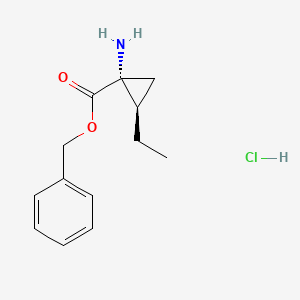
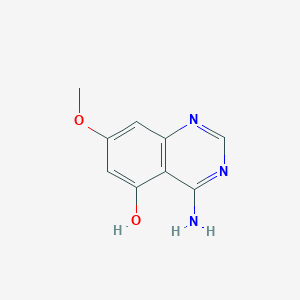
![1h-Pyrazolo[3,4-c]pyridine-1-carboxylic acid,5-bromo-3-chloro-,1,1-dimethylethyl ester](/img/structure/B12968937.png)
![3-(Bromomethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12968958.png)
